Ethyl 2-(4-phenylmethoxyanilino)acetate

Description

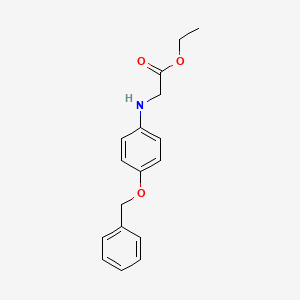

Ethyl 2-(4-phenylmethoxyanilino)acetate is a synthetic organic compound characterized by an aniline core substituted with a phenylmethoxy (OCH₂Ph) group at the para position and an ethyl acetate moiety. This structure positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 2-(4-phenylmethoxyanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-2-20-17(19)12-18-15-8-10-16(11-9-15)21-13-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBRYBUOFKTAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15917-88-1 | |

| Record name | N-(4-BENZYLOXYPHENOXY)GLYCINE ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 2-(4-phenylmethoxyanilino)acetate, a compound with potential therapeutic applications, has garnered attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group and an aniline derivative. Its chemical structure can be represented as follows:

This compound features a phenylmethoxy group attached to an aniline moiety, which is known to influence its biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate phenolic compounds with ethyl acetate derivatives. A common synthetic route involves:

- Alkylation : The reaction of 4-phenylmethoxyaniline with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate).

- Purification : The product is purified through recrystallization or chromatography.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in combating oxidative stress-related diseases. For instance, studies have shown that flavonoid-based compounds can effectively scavenge free radicals and reduce oxidative damage in cellular models .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. Preliminary studies have demonstrated that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antidiabetic Effects

This compound has been explored for its hypoglycemic effects. In vitro studies indicate that it may enhance insulin sensitivity and glucose uptake in muscle cells, mimicking the action of existing antidiabetic medications . This property positions it as a candidate for developing new dual-target hypoglycemic agents.

Case Studies

- In Vivo Studies : A study involving diabetic rats treated with derivatives of this compound showed a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin secretion from pancreatic beta cells .

- Cell Line Experiments : In vitro assays using human cancer cell lines revealed that treatment with the compound resulted in reduced cell viability and increased apoptotic markers, indicating its potential as an anticancer agent .

Research Findings Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aniline ring significantly influence the compound's properties. Key analogs and their characteristics are summarized below:

Key Observations:

- Electron-Withdrawing vs. In contrast, the phenylmethoxy (target) and methoxy groups () are electron-donating, enhancing resonance stabilization.

- Lipophilicity : The phenylmethoxy group in the target compound increases hydrophobicity compared to methoxy () or sulfonyl () analogs, which may enhance blood-brain barrier penetration in drug design .

- Thermal Stability : The benzoyl and chloro substituents in contribute to a higher melting point (139–141°C), suggesting stronger intermolecular interactions (e.g., dipole-dipole, π-π stacking) compared to the target compound.

Structural and Crystallographic Insights

- Crystal Packing : Methoxy and methyl substituents (as in ) influence dihedral angles between aromatic rings, affecting solubility and crystallization behavior. The bulkier phenylmethoxy group in the target compound may introduce steric hindrance, complicating crystallization.

- Software Tools : Programs like SHELXL () and ORTEP-III () are critical for resolving such structural nuances.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.